3-Cyclopropylthiophene-2-carbaldehyde
Overview
Description
3-Cyclopropylthiophene-2-carbaldehyde is an organic compound belonging to the family of thiophenes. It is a colorless liquid that is soluble in common organic solvents. This compound is a versatile platform for the synthesis of many different compounds, including polymers, polyesters, and polyamides. It is a highly reactive compound that can be used in a variety of synthetic processes.
Scientific Research Applications
Stereoselective Synthesis
Reactions of tetrahydrothiophene carbaldehydes, closely related to 3-Cyclopropylthiophene-2-carbaldehyde, have been explored for stereoselective synthesis. These reactions use organometallic reagents and various metals to achieve stereocontrolled coupling, producing functionally diverse tetrahydrothiophenes. This approach is significant in organic synthesis, particularly for molecules requiring specific stereochemistry (Alcaide, Almendros, & Campo, 2008).
Biological Evaluation
Arylthiophene-2-carbaldehydes, structurally related to the target compound, have been synthesized and evaluated for their biological activities. These compounds displayed promising antibacterial and anti-inflammatory activities, highlighting their potential in pharmaceutical applications (Ali et al., 2013).
Photophysical Properties
The synthesis of novel aryl-substituted thiophene derivatives, including compounds similar to this compound, has been investigated. These compounds exhibit potential as functional materials in organic light-emitting diodes (OLEDs), with their UV-Vis absorption and photoluminescent properties being of particular interest (Xu & Yu, 2011).
Asymmetric Synthesis
Organocatalytic reactions involving tetrahydrothiophene carbaldehydes have been developed for asymmetric synthesis, which can be crucial in creating optically active pharmaceuticals and nanomaterials. These methods produce highly functionalized tetrahydrothiophenes with excellent enantioselectivities (Brandau, Maerten, & Jørgensen, 2006).
Novel Ring Transformations
Research has been conducted on the transformation of thiophen carbaldehydes into different ring structures, such as pyrroles. This illustrates the versatility of these compounds in synthetic chemistry, enabling the creation of various heterocyclic structures (Colburn, Iddon, Suschitzky, & Gallagher, 1978).
Properties
IUPAC Name |
3-cyclopropylthiophene-2-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8OS/c9-5-8-7(3-4-10-8)6-1-2-6/h3-6H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHPWJOBKRZAGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(SC=C2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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